

Introduction: The Significance of the Strained Ring

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Compound of Interest

Compound Name: **2-Methylcyclopropan-1-ol**

Cat. No.: **B3055031**

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The cyclopropane motif, a fundamental three-membered carbocycle, is a privileged structural element in a multitude of biologically active molecules and approved pharmaceuticals.^[1] Its inherent ring strain, approximately 27.5 kcal/mol, provides a unique thermodynamic driving force for a variety of chemical transformations, making cyclopropane-containing molecules versatile intermediates in organic synthesis.^[2] **2-Methylcyclopropan-1-ol**, a simple yet functionally rich derivative, embodies this potential. As a chiral alcohol, it possesses two stereocenters, leading to the existence of four possible stereoisomers. This guide provides a comprehensive technical overview of **2-Methylcyclopropan-1-ol**, from its stereospecific synthesis and physicochemical properties to its characteristic reactivity and potential applications, offering field-proven insights for its strategic deployment in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis and development. The key physicochemical and computed properties of **2-Methylcyclopropan-1-ol** are summarized below.

Data Presentation: Core Properties

Property	Value	Source
IUPAC Name	2-methylcyclopropan-1-ol	PubChem[3]
Molecular Formula	C ₄ H ₈ O	PubChem[3]
Molecular Weight	72.11 g/mol	PubChem[3]
CAS Number	62808-70-2	PubChem[3]
Exact Mass	72.057514874 Da	PubChem[3]
XLogP3-AA	0.5	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	1	PubChem[3]
Rotatable Bond Count	0	PubChem[3]

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint for the molecule, confirming its structure and purity. While a dedicated public spectrum for **2-methylcyclopropan-1-ol** is not readily available, a detailed prediction based on established principles and data from analogous structures is presented.

Spectroscopic Method	Expected Observations
¹ H NMR	~0.2-0.8 ppm (m, 3H): Cyclopropyl C-H protons. The diastereotopic protons on C3 would appear as complex multiplets. The C2 proton would also be in this region. ~1.1 ppm (d, 3H): Methyl group protons, split by the adjacent C2 proton. ~3.0-3.5 ppm (m, 1H): The proton on the carbinol carbon (C1), shifted downfield by the adjacent oxygen. Variable (br s, 1H): The hydroxyl proton; its chemical shift is concentration and solvent-dependent.
¹³ C NMR	~10-20 ppm: Three signals corresponding to the cyclopropyl carbons (C1, C2, C3). ~15 ppm: Methyl carbon.
IR Spectroscopy (cm ⁻¹)	~3600-3200 (broad): Characteristic O-H stretching vibration due to hydrogen bonding. ^[4] ~3100-3000: C-H stretching of the cyclopropyl ring. ~2960-2850: C-H stretching of the methyl group. ^[4] ~1050-1000: C-O stretching of the primary alcohol. ^[4]
Mass Spectrometry (EI)	m/z 72: Molecular ion peak [M] ⁺ . m/z 57: Loss of the methyl group (-CH ₃). m/z 43: A likely base peak resulting from alpha-cleavage, corresponding to the [C ₃ H ₇] ⁺ fragment. ^[5] m/z 54: Loss of water (-H ₂ O) from the molecular ion.

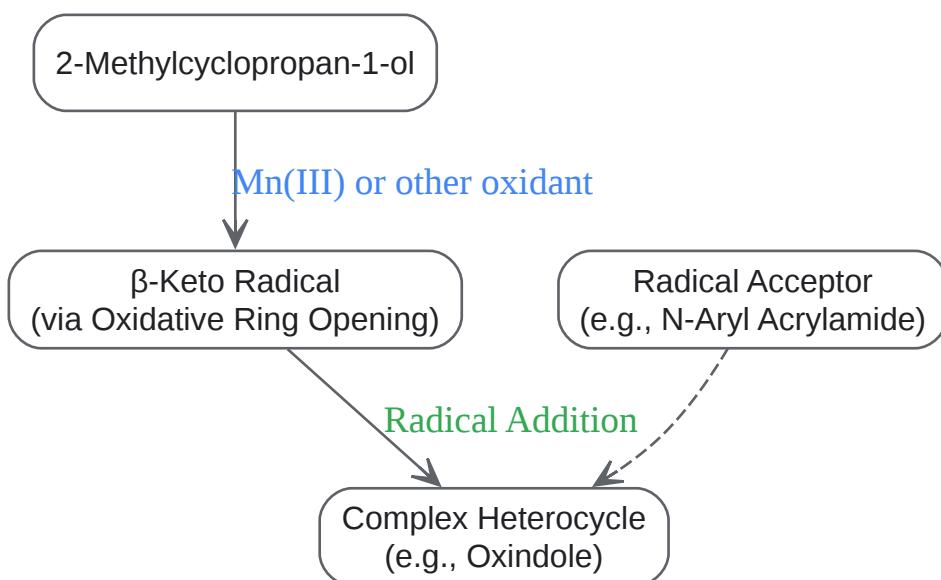
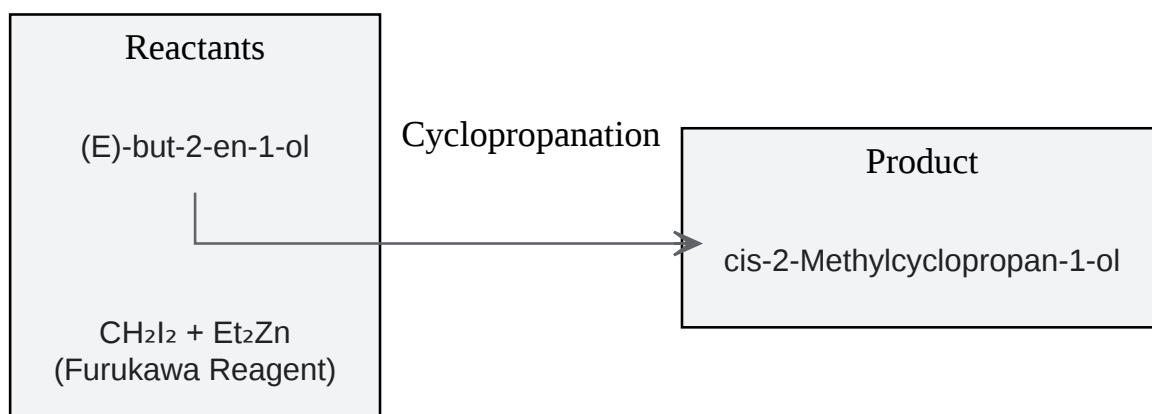
Stereospecific Synthesis: The Simmons-Smith Reaction

The preparation of **2-methylcyclopropan-1-ol** is most reliably achieved via the Simmons-Smith cyclopropanation of an alkene.^[6] This reaction is a cornerstone of cyclopropane synthesis due to its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the product.^[6]

Causality in Synthesis: The Role of the Hydroxyl Group

When using an allylic alcohol like (E)-but-2-en-1-ol (crotyl alcohol) as the substrate, the hydroxyl group plays a critical directing role. The organozinc reagent coordinates to the oxygen atom, delivering the methylene group to the same face of the double bond.^[1] This chelation control results in high syn diastereoselectivity, predominantly yielding the cis (or syn) isomer of **2-methylcyclopropan-1-ol**.^[1]

For enhanced reactivity and yield, the Furukawa modification, which employs diethylzinc (Et_2Zn) and diiodomethane (CH_2I_2), is often superior to the classical zinc-copper couple.^{[1][6]} The homogeneous nature of the Furukawa reagent system facilitates more consistent and reproducible outcomes.^[1]



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Sources

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- 3. 2-Methylcyclopropan-1-ol | C₄H₈O | CID 13410810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. infrared spectrum of 2-methylpropan-1-ol C₄H₁₀O (CH₃)₂CHCH₂OH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 2-methylpropan-1-ol C₄H₁₀O (CH₃)₂CHCH₂OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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